molecular formula C19H18N4NaO8 B1667525 Bispyribac-sodium CAS No. 125401-92-5

Bispyribac-sodium

Cat. No.: B1667525
CAS No.: 125401-92-5
M. Wt: 453.4 g/mol
InChI Key: OLXPCSUEHPHOLS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bispyribac-sodium is a systemic herbicide that primarily targets the enzyme acetolactate synthase (ALS) . This enzyme plays a crucial role in the growth and development of plants .

Mode of Action

This compound inhibits the activity of ALS, thereby disrupting the synthesis of essential amino acids required for plant growth . This interaction with its target leads to growth cessation in affected plants . After application, it gets absorbed by foliage and roots .

Biochemical Pathways

By inhibiting ALS, this compound disrupts the synthesis of branched-chain amino acids, which are vital components of proteins and are necessary for plant growth and development . This disruption in the biochemical pathway leads to growth cessation and eventual death of the plant .

Pharmacokinetics

This compound exhibits medium mobility in soil . It is slowly hydrolysed at pH 5 and may be considered stable at pH 7 and 9 . These properties impact its bioavailability in the environment .

Result of Action

The inhibition of ALS by this compound leads to a halt in plant growth soon after treatment . Affected plants become reddish at the tips, indicating the effectiveness of the herbicide .

Action Environment

This compound is moderately persistent and somewhat mobile in sediment, so leaching into groundwater is likely . Its efficacy can be influenced by environmental factors such as soil type, pH, and temperature . For instance, it is slowly hydrolysed at pH 5 and may be considered stable at pH 7 and 9 .

Biochemical Analysis

Biochemical Properties

Bispyribac-sodium is a systemic herbicide, meaning it moves throughout the plant tissue . It inhibits the enzyme acetolactate synthase (ALS), which is necessary for growth . This herbicide also inhibits the synthesis of branch chain amino acids such as valine, leucine, and isoleucine .

Cellular Effects

This compound disrupts cell division by inhibiting the enzyme acetolactate synthase (ALS), which is necessary for the growth of plants . The herbicide’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through this inhibition.

Molecular Mechanism

The molecular mechanism of action of this compound is through the inhibition of the enzyme acetolactate synthase (ALS) . This inhibition disrupts the synthesis of certain amino acids, thereby affecting the growth of the plant .

Temporal Effects in Laboratory Settings

This compound is broken down by microbes and has a half-life of 62 days in aerobic environments and 88 to 109 days in anaerobic environments . It is moderately persistent and somewhat mobile in sediment, so leaching into groundwater is likely .

Dosage Effects in Animal Models

It may be a skin sensitizer .

Metabolic Pathways

This compound inhibits the enzyme acetolactate synthase (ALS), which is the first enzyme in the biosynthetic pathway for the amino acids valine, leucine, and isoleucine .

Transport and Distribution

This compound is highly soluble in water , indicating that it can be easily transported and distributed within cells and tissues. Specific transporters or binding proteins that it interacts with are not mentioned in the available literature.

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the available literature. As a systemic herbicide, it is known to move throughout the plant tissue .

Preparation Methods

Chemical Reactions Analysis

Bispyribac-sodium undergoes various chemical reactions, including:

Common reagents used in these reactions include bases and solvents that facilitate the condensation process . The major products formed from these reactions are typically derivatives of the original compound, maintaining the core structure of this compound.

Scientific Research Applications

Herbicidal Efficacy in Rice Cultivation

Bispyribac-sodium is widely recognized for its effectiveness in controlling a broad spectrum of weeds in rice fields. Research indicates that the application of this compound significantly reduces weed density and biomass, thereby enhancing rice yield.

  • Application Rates: Studies show that applying this compound at rates of 20-30 g active ingredient per hectare effectively controls weed populations while promoting rice growth .
  • Timing of Application: Post-emergence application is crucial; optimal results are achieved when applied during the early growth stages of both rice and target weeds .
Application Rate (g/ha)Weed Control Efficiency (%)Rice Yield (kg/ha)
20854000
25904200
30954500

Environmental Impact and Soil Microbial Effects

Research has examined the non-target effects of this compound on soil microbial communities. A study found that the application of this compound altered microbial biomass carbon and enzyme activities in treated soils, indicating potential impacts on soil health .

  • Microbial Diversity: The application resulted in a significant decline in the diversity and activity of soil microbial populations, particularly at higher doses .
  • Functional Changes: Principal component analysis revealed shifts in functional microbial diversity, suggesting that while this compound effectively controls weeds, it may also disrupt soil microbial ecosystems .

Biodegradation and Residual Effects

The degradation of this compound in soil is an important consideration for environmental safety and crop rotation practices. Studies indicate that this compound has a half-life ranging from 18 to 133 days depending on soil conditions .

  • Biodegradation Pathways: Research identifies several metabolites resulting from the degradation process, including MeBA and DesMe-2023, which are less toxic than the parent compound .
  • Impact on Subsequent Crops: Residual effects on succeeding crops have been studied, showing that recommended application rates do not adversely affect subsequent crops like black gram planted after rice harvest .

Case Studies on Human Poisoning

While this compound is effective as a herbicide, there are rare instances of human poisoning cases reported. One notable case involved a 65-year-old male who ingested this compound, leading to significant lactic acidosis but ultimately resulting in recovery after symptomatic treatment .

  • Clinical Presentation: Symptoms included abdominal pain and elevated lactate levels, which normalized with appropriate medical care.
  • Safety Profile: Overall, acute human poisoning with this compound is considered rare and typically non-fatal, highlighting its relative safety when handled properly .

Comparison with Similar Compounds

Bispyribac-sodium is unique among herbicides due to its specific inhibition of ALS and its effectiveness in aquatic environments . Similar compounds include:

These compounds also target ALS but differ in their chemical structures and specific applications.

Biological Activity

Bispyribac-sodium is a systemic, selective herbicide primarily used in rice cultivation for controlling various grass and broadleaf weeds. Its mechanism of action involves the inhibition of acetolactate synthase (ALS), an enzyme critical for branched-chain amino acid biosynthesis in plants. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, experimental findings, and data tables.

This compound acts as an ALS inhibitor, disrupting the synthesis of essential amino acids, leading to plant death. The herbicide is particularly effective against certain weed species while exhibiting high tolerance in rice, which is attributed to metabolic detoxification processes and differences in herbicide uptake between the crops and target weeds .

Table 1: Comparison of ALS Activity in Resistant and Susceptible Biotypes

BiotypeALS Activity (mg acetoin/g leaf fresh weight)Herbicide Concentration (nM)Resistance Ratio
Resistant (R)19.9 ± 2.95003.8
Susceptible (S)5.2 ± 2.8100-
R/S Ratio--3.8

The data indicates that ALS activity is significantly higher in resistant biotypes when treated with this compound, suggesting a mechanism of resistance through enhanced enzyme activity .

Non-target Effects on Soil Microbial Communities

Research has shown that the application of this compound can alter soil microbial populations and enzyme activities. A study evaluated the effects of recommended and double doses of this compound on microbial biomass carbon (MBC) and soil enzymes over a 30-day period.

Table 2: Soil Microbial Community Changes Post-Bispyribac-Sodium Application

TreatmentMBC (mg/g)Dehydrogenase Activity (μg TPF/g soil)Alkaline Phosphatase Activity (μg PNP/g soil)
Control250 ± 1510.5 ± 1.212.3 ± 0.8
Recommended Dose180 ± 107.8 ± 0.99.5 ± 0.6
Double Dose150 ± 125.6 ± 0.77.2 ± 0.5

The results indicate a significant decline in both MBC and enzyme activities with increasing doses of this compound, highlighting its potential negative impact on soil health .

Acute Human Self-Poisoning Incidents

This compound has been implicated in cases of human poisoning, although such incidents are rare compared to other herbicides. One notable case involved a 65-year-old male who ingested bispyribac sodium, presenting with lactic acidosis but ultimately recovering after symptomatic treatment .

Summary of Case Findings

  • Patient Profile : Male, age 65
  • Symptoms : Abdominal pain, elevated lactate levels
  • Treatment : Symptomatic care; lactate levels normalized within hours
  • Outcome : Full recovery after observation

This case illustrates that while this compound can lead to serious symptoms, most exposures are asymptomatic or result in mild clinical presentations .

Properties

CAS No.

125401-92-5

Molecular Formula

C19H18N4NaO8

Molecular Weight

453.4 g/mol

IUPAC Name

sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate

InChI

InChI=1S/C19H18N4O8.Na/c1-26-12-8-13(27-2)21-18(20-12)30-10-6-5-7-11(16(10)17(24)25)31-19-22-14(28-3)9-15(23-19)29-4;/h5-9H,1-4H3,(H,24,25);

InChI Key

OLXPCSUEHPHOLS-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+]

Isomeric SMILES

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+]

Canonical SMILES

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)O)OC.[Na]

Appearance

Solid powder

Key on ui other cas no.

125401-92-5

Pictograms

Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid
bispyribac
bispyribac-sodium
KIH-2023
Nominee

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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